

Introduction: The Role of Fluorinated Thiols in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Fluorobenzyl mercaptan*

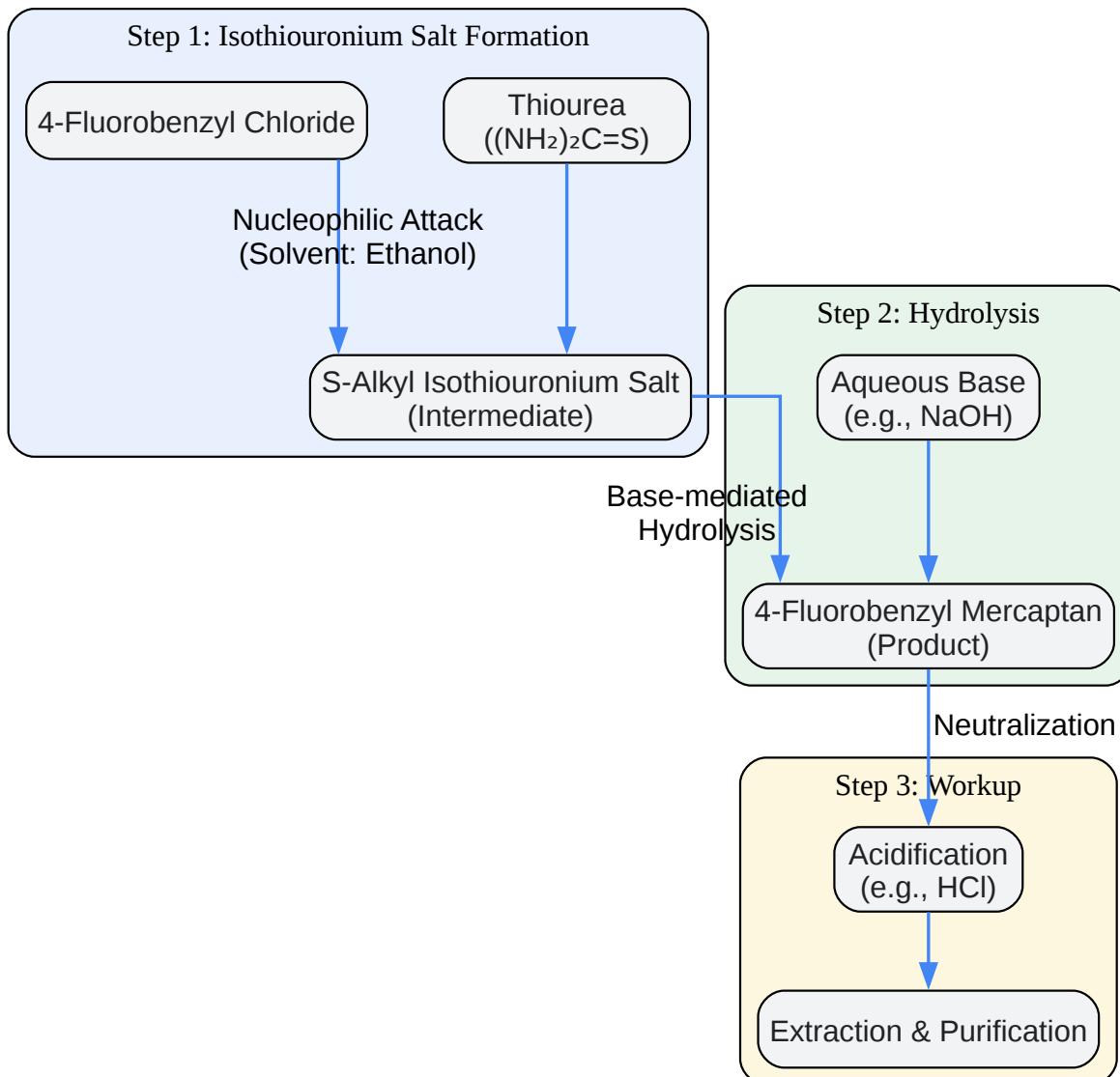
Cat. No.: B098042

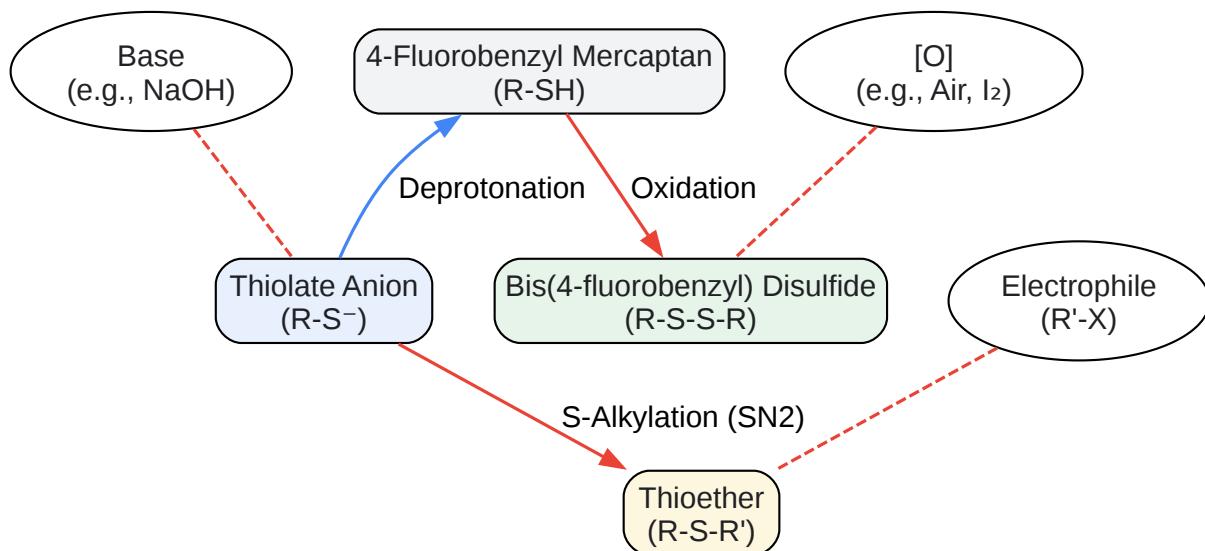
[Get Quote](#)

4-Fluorobenzyl mercaptan, also known as (4-fluorophenyl)methanethiol, is a pivotal organosulfur compound that serves as a versatile building block in organic synthesis. Its structure, which combines a reactive thiol group with a fluorinated aromatic ring, imparts unique chemical properties that are highly sought after in the fields of medicinal chemistry and materials science. The presence of the fluorine atom can significantly modulate a molecule's pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in the design of novel therapeutics^[1]. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **4-fluorobenzyl mercaptan**, tailored for researchers and drug development professionals.

Core Chemical and Physical Properties

4-Fluorobenzyl mercaptan is a colorless to pale yellow liquid characterized by a strong, unpleasant "stench" typical of thiols^{[2][3]}. Its physical and chemical properties are critical for its handling, storage, and application in synthetic chemistry.


Property	Value	Source(s)
CAS Number	15894-04-9	[4] [5] [6] [7]
Molecular Formula	C ₇ H ₇ FS	[2] [6] [8] [9]
Molecular Weight	142.19 g/mol	[2] [4] [7] [9]
Appearance	Clear colorless to pale yellow liquid	[2] [8] [9]
Density	1.157 g/mL at 25 °C	[3] [4] [10]
Boiling Point	72-74 °C at 15 mmHg	[3] [4] [7] [10]
Refractive Index (n _{20/D})	1.545	[3] [4] [7] [10]
Flash Point	76 °C / 168.8 °F (closed cup)	[2] [7] [10]
Solubility	Soluble in organic solvents like ethanol and dimethylformamide	[3]
Octanol/Water Partition Coeff. (logP)	2.256 (Calculated)	[11]
Storage Class	10 - Combustible liquids	[7] [10]


Synthesis of 4-Fluorobenzyl Mercaptan

The synthesis of thiols is a fundamental transformation in organic chemistry. For **4-fluorobenzyl mercaptan**, the most common and reliable laboratory-scale preparations involve the nucleophilic substitution of a 4-fluorobenzyl halide with a thiolating agent. The use of thiourea is often preferred over sodium hydrosulfide as it minimizes the formation of the corresponding dialkyl sulfide as a byproduct[\[12\]](#).

The reaction proceeds via the formation of a stable isothiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the desired thiol. This two-step process is generally high-yielding and provides a product of sufficient purity for most applications.

Logical Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Key Reaction Pathways for **4-Fluorobenzyl Mercaptan**.

Applications in Research and Drug Development

The primary utility of **4-fluorobenzyl mercaptan** lies in its role as a precursor for more complex molecules, particularly in the pharmaceutical industry.

- **Anticancer Agents:** It is a key starting material for the synthesis of related substances and degradation products of Fluorapacin (bis(4-fluorobenzyl)trisulfide), a promising anticancer drug candidate. Understanding these related substances is crucial for stability studies and regulatory submissions.[10][13]
- **Fluorinated Building Block:** As a fluorinated building block, it is used to introduce the 4-fluorobenzylthio moiety into target molecules.[4] The incorporation of fluorine can enhance drug efficacy by improving metabolic stability (blocking sites of oxidation) and increasing binding affinity through favorable electrostatic interactions.
- **Organic Synthesis:** It serves as a reagent in the synthesis of various heterocyclic and sulfur-containing compounds.[3][13]

Spectroscopic Characterization

Definitive identification of **4-fluorobenzyl mercaptan** relies on standard spectroscopic techniques. While specific spectra should be obtained for each batch, the expected characteristics are as follows:

- ¹H NMR:
 - A triplet (or broad singlet) between 1.5-2.0 ppm corresponding to the thiol proton (-SH), which integrates to 1H. The coupling is to the adjacent methylene protons.
 - A doublet around 3.7 ppm for the methylene protons (-CH₂-SH), integrating to 2H, coupled to the thiol proton.
 - Two multiplets in the aromatic region (approx. 7.0-7.4 ppm), integrating to 4H total. The signals will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.
- ¹³C NMR:
 - A signal for the benzylic carbon (-CH₂-SH) around 28 ppm.
 - Multiple signals in the aromatic region (115-140 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant, and other aromatic carbons will show smaller two- and three-bond couplings.
- IR Spectroscopy:
 - A weak absorption band around 2550-2600 cm⁻¹ characteristic of the S-H stretch.
 - Strong absorptions in the 1500-1600 cm⁻¹ range for the aromatic C=C stretching.
 - A strong band around 1220 cm⁻¹ corresponding to the C-F stretch.
- Mass Spectrometry:
 - The molecular ion peak (M⁺) would be observed at m/z = 142.

Safety, Handling, and Storage

As a reactive thiol, **4-fluorobenzyl mercaptan** requires careful handling to ensure laboratory safety and maintain chemical integrity.

- Hazards:
 - Health: Causes skin and serious eye irritation. May cause respiratory irritation.[2] It is harmful if swallowed or inhaled.[14]
 - Physical: It is a combustible liquid.[2][14] Vapors may form explosive mixtures with air.
 - Odor: Possesses an extremely powerful and unpleasant stench.[2][3] All work must be conducted in a high-performance chemical fume hood.
- Personal Protective Equipment (PPE):
 - Wear protective gloves (nitrile rubber is suitable), safety glasses with side shields or goggles, and a lab coat.[2][10]
 - For operations with a risk of inhalation, use a multi-purpose combination respirator cartridge.[10]
- Handling and Storage:
 - Handle in accordance with good industrial hygiene and safety practices.[2]
 - Keep away from open flames, hot surfaces, and sources of ignition.[2][14][15]
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][14][15]
 - Store away from incompatible materials such as strong oxidizing agents and strong acids. [3]

References

- Cheméo. (n.d.). Chemical Properties of **4-Fluorobenzyl mercaptan** (CAS 15894-04-9).
- ChemBK. (2024, April 9). 4-Fluoro benzyl mercaptan.
- Fisher Scientific. (n.d.). Safety Data Sheet: **4-Fluorobenzyl mercaptan**.

- Bio-Rad Laboratories. (n.d.). **4-Fluorobenzyl mercaptan**, S-trifluoroacetyl-. SpectraBase.
- LookChem. (n.d.). mercaptan suppliers USA.
- Organic Syntheses. (n.d.). 2-CYANOETHANETHIOL.
- National Center for Biotechnology Information. (2017, August 31). Spectral Information in PubChem. PubChem Blog.
- PrepChem.com. (n.d.). Preparation of benzyl mercaptan.
- INDOFINE Chemical Company, Inc. (n.d.). 4-FLUOROBENZYL THIOL.
- Mol-Instincts. (n.d.). **4-Fluorobenzyl mercaptan**.
- Chemistry LibreTexts. (2020, March 16). 8.4: Thiols (Mercaptans).
- Ru, T., Zhao, Y., & Liu, S. (2017). Application of Reagents Replacing Mercaptan in Organic Synthesis. Chemical Engineering Transactions, 59, 859-864.
- Google Patents. (n.d.). WO2000034235A1 - Oxidation of mercaptans to disulfides.
- Gesmundo, C. (n.d.). The Versatility of 4-Fluorobenzyl Chloride in Chemical Synthesis.
- Mercapta(i)n Obvious. (2018, September 2). synthesis of thiols from haloalkanes [Video]. YouTube.
- Franco, D., et al. (2020). Characteristics and Treatment of Wastewater from the Mercaptan Oxidation Process: A Comprehensive Review. Molecules, 25(7), 1649.
- Bryan Research & Engineering - ProMax. (2020, June 2). Caustic and Mercaptan Oxidation [Video]. YouTube.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. chembk.com [chembk.com]
- 4. 4-氟苄基硫醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-FLUOROBENZYL MERCAPTAN | 15894-04-9 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 4-Fluorobenzyl mercaptan 96 15894-04-9 [sigmaaldrich.com]

- 8. A10126.03 [thermofisher.com]
- 9. 4-Fluorobenzyl Mercaptan | CymitQuimica [cymitquimica.com]
- 10. 4-Fluorobenzyl mercaptan 96 15894-04-9 [sigmaaldrich.com]
- 11. 4-Fluorobenzyl mercaptan (CAS 15894-04-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 4-氟苄基硫醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 4-Fluorobenzyl Mercaptan | 15894-04-9 | TCI AMERICA [tcichemicals.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Introduction: The Role of Fluorinated Thiols in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098042#4-fluorobenzyl-mercaptan-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com